molecular formula C9H8BrFO4 B14023349 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14023349
M. Wt: 279.06 g/mol
InChI Key: KIIQSWINWSBBTO-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is a chemical compound with the molecular formula C9H8BrFO4 and a molecular weight of 279.06 g/mol . It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated and brominated derivatives, and hydrolyzed products. These products have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is used in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms, along with the methoxymethoxy group, contribute to its reactivity and ability to form specific interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective .

Properties

Molecular Formula

C9H8BrFO4

Molecular Weight

279.06 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8BrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

KIIQSWINWSBBTO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)C(=O)O)F

Origin of Product

United States

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